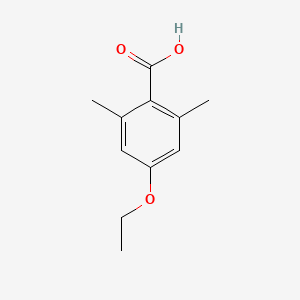

4-Ethoxy-2,6-dimethylbenzoic acid

Description

Properties

IUPAC Name |

4-ethoxy-2,6-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-14-9-5-7(2)10(11(12)13)8(3)6-9/h5-6H,4H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILWNGGSLROPJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101300476 | |

| Record name | 4-Ethoxy-2,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91970-50-2 | |

| Record name | 4-Ethoxy-2,6-dimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91970-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-2,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Ethoxy 2,6 Dimethylbenzoic Acid

Established Reaction Pathways for Benzoic Acid Core Formation

The construction of the substituted benzoic acid framework is the cornerstone of synthesizing 4-Ethoxy-2,6-dimethylbenzoic acid. Several classical methods have been established for the formation of the aromatic carboxylic acid moiety.

Carboxylation Reactions and Strategies

Direct carboxylation of an aromatic ring with carbon dioxide or its equivalents is a highly atom-economical approach to benzoic acids. The Kolbe-Schmitt reaction and its variations are prominent examples, typically involving the reaction of a phenoxide with carbon dioxide under pressure. For the synthesis of a precursor to this compound, one could envision the carboxylation of a 1-ethoxy-3,5-dimethylbenzene (B171587) derivative.

Another approach involves the use of organometallic reagents. For instance, a Grignard reagent formed from a corresponding aryl halide can react with carbon dioxide to yield the desired carboxylic acid. The synthesis of 2,6-dimethylbenzoic acid has been achieved by the generation of a Grignard reagent from 2-bromo-1,3-dimethylbenzene, followed by reaction with carbon dioxide. utahtech.edu

More recent advancements have explored the use of "Frustrated Lewis Pairs" (FLPs) to activate carbon dioxide for the carboxylation of aromatics. masterorganicchemistry.com Si/Al-based FLPs have been shown to catalyze the carboxylation of various aromatic compounds with good yields. masterorganicchemistry.com

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Bromo-1,3-dimethylbenzene | 1. Mg, THF2. CO₂ | 2,6-Dimethylbenzoic acid | 54 | utahtech.edu |

| Benzene (B151609) | CO₂, Al/AlCl₃, 5.7 MPa, 70°C | Benzoic acid | 88 | masterorganicchemistry.com |

| Toluene (B28343) | CO₂, Si/Al Based FLPs | p-Toluic acid | 62-97 | masterorganicchemistry.com |

Oxidative Approaches to Aromatic Carboxylic Acids

The oxidation of an alkyl group on an aromatic ring is a common and effective method for the synthesis of benzoic acids. A plausible route to this compound could involve the oxidation of a precursor such as 4-ethoxy-1,2,6-trimethylbenzene. However, the presence of multiple methyl groups requires a regioselective oxidation, which can be challenging.

Alternatively, the oxidation of a precursor aldehyde or primary alcohol offers a more direct route to the carboxylic acid. The synthesis of benzoic acid from toluene can be achieved through an electrochemical process, highlighting a green chemistry approach. wikipedia.org

Alkylation and Etherification Methods for Substituent Introduction

The introduction of the ethoxy group is a critical step in the synthesis of this compound. A highly convergent and logical approach involves the etherification of a pre-existing hydroxyl group. The Williamson ether synthesis is a classic and widely used method for this transformation. google.comfrancis-press.com This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an ethylating agent like ethyl iodide or ethyl bromide. google.comfrancis-press.com

The synthesis of the key intermediate, 4-hydroxy-2,6-dimethylbenzoic acid, is therefore of significant interest. This compound can be prepared through various methods, including the dehydrogenation of cyclohexenone carboxylic acid esters. nih.gov Once 4-hydroxy-2,6-dimethylbenzoic acid is obtained, the phenolic hydroxyl group can be selectively etherified. The conditions for the Williamson ether synthesis are generally mild and can be tailored to accommodate various functional groups. google.comfrancis-press.comkhanacademy.org

| Alcohol/Phenol | Ethylating Agent | Base | Solvent | Product | Reference |

| Sodium Ethoxide | Chloroethane | - | Ethanol | Diethyl ether | francis-press.com |

| 4-Ethylphenol | Methyl iodide | NaOH | Dichloromethane/Water (Phase Transfer) | 4-Ethylanisole | wikipedia.org |

| Generic Alcohol (ROH) | Ethyl Halide (Et-X) | Strong Base (e.g., NaH) | Aprotic Solvent (e.g., THF, DMF) | Ethyl Ether (R-OEt) | google.comfrancis-press.com |

Contemporary and Emerging Synthetic Strategies

Modern synthetic chemistry continually seeks more efficient, selective, and sustainable methods. For the synthesis of this compound, several cutting-edge strategies hold promise.

Transition Metal-Catalyzed Coupling Reactions (e.g., C-H activation, carbonylation)

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unactivated C-H bonds, bypassing the need for pre-functionalized starting materials. Palladium-catalyzed C-H activation followed by carbonylation with carbon monoxide or carbon dioxide is a particularly attractive route to aromatic carboxylic acids. francis-press.comkhanacademy.orggoogle.com This approach could potentially allow for the direct carboxylation of 1-ethoxy-3,5-dimethylbenzene at the 4-position, guided by the directing effect of the ethoxy group.

The development of molecular palladium(II) catalysts has enabled the direct carboxylation of aromatic C-H bonds with CO2, offering a novel pathway for the synthesis of aromatic carboxylic acids from readily available starting materials. francis-press.com These reactions can exhibit high regioselectivity and turnover numbers. francis-press.com

| Substrate | Catalyst/Reagents | Product | Key Features | Reference |

| Benzene | Pd(II) complex, base, CO₂ | Benzoic acid | Direct C-H carboxylation, high regioselectivity | francis-press.com |

| Benzamides | Pd-catalyst, CO₂ | Aryl C-H carboxylated benzamides | Carbonylation of aryl C-H bonds | francis-press.com |

| Simple Arenes | Rh catalyst, alkyl aluminum co-reagents | Aromatic carboxylic acids | Direct conversion of arenes | francis-press.com |

Electrochemical Synthesis Techniques

Electrochemical methods offer a green and sustainable alternative to traditional chemical synthesis. These techniques can drive reactions using electricity, often under mild conditions and with reduced waste generation. The electrochemical synthesis of benzoic acids has been demonstrated through various approaches. wikipedia.orggoogle.com

One method involves the electrochemical reduction of CO2 to CO, which is then used in a subsequent palladium-catalyzed hydroxycarbonylation of an aryl iodide to produce the benzoic acid. google.com This tandem system avoids the direct handling of hazardous CO gas. google.com Another approach is the direct electrochemical oxidation of an alkylbenzene, such as the conversion of toluene to benzoic acid. wikipedia.org The electrochemical reduction of benzoic acid itself has also been studied, providing insights into its electrochemical behavior. nih.gov

Photochemical Transformations and Radical Reactions

The synthesis of this compound could potentially involve photochemical or radical-based reactions, particularly for the introduction of the ethoxy group or the functionalization of the aromatic ring.

One speculative photochemical approach could involve the C-H functionalization of a suitable precursor. For instance, a direct photochemical ethoxylation of 2,6-dimethylbenzoic acid is a conceptually possible but challenging transformation. Such a reaction would likely require a photosensitizer and a source of ethoxy radicals.

A more plausible radical-based synthesis might start from a precursor like 4-hydroxy-2,6-dimethylbenzoic acid. The ethoxy group could be introduced via a radical-mediated O-alkylation. However, classical Williamson ether synthesis is generally the preferred method for such transformations due to higher efficiency and selectivity.

Another hypothetical radical pathway could be a Barton-McCombie deoxygenation of a phenolic precursor, followed by a radical addition, though this would be an overly complex and low-yielding approach for introducing an ethoxy group compared to standard methods.

Regioselectivity and Stereochemical Control in Synthesis

The synthesis of this compound inherently involves considerations of regioselectivity, primarily concerning the placement of the three substituents on the benzene ring. The substitution pattern (1-carboxy, 2,6-dimethyl, 4-ethoxy) is well-defined.

A common synthetic route would likely start with a commercially available, appropriately substituted precursor, such as 2,6-dimethylphenol (B121312) or 3,5-dimethylphenol. The regioselectivity of subsequent transformations would be governed by the directing effects of the existing functional groups.

For example, starting from 3,5-dimethylphenol, formylation or carboxylation would be directed to the 4-position due to the activating and ortho,para-directing nature of the hydroxyl group. Subsequent O-ethylation would then yield the desired ethoxy group at the 4-position.

Stereochemical control is not a factor in the synthesis of the final achiral molecule of this compound. However, if any of the synthetic intermediates were chiral, or if chiral catalysts were employed, stereochemical considerations would become relevant. For the structure , this is not applicable.

Reaction Optimization and Process Intensification Studies

While specific optimization and process intensification studies for the synthesis of this compound are not documented, general principles can be applied to its hypothetical production.

A likely key step for optimization would be the O-ethylation of 4-hydroxy-2,6-dimethylbenzoic acid or its ester. Optimization studies would typically involve screening of various ethylating agents (e.g., ethyl iodide, diethyl sulfate), bases (e.g., potassium carbonate, sodium hydride), solvents, and reaction temperatures to maximize yield and minimize reaction time.

Table 1: Hypothetical Optimization Parameters for O-Ethylation

| Parameter | Variation | Potential Outcome |

| Ethylating Agent | Ethyl iodide, Ethyl bromide, Diethyl sulfate | Affects reactivity and cost. |

| Base | K₂CO₃, NaH, Cs₂CO₃ | Influences reaction rate and substrate compatibility. |

| Solvent | Acetone, DMF, Acetonitrile | Affects solubility and reaction kinetics. |

| Temperature | Room Temperature to Reflux | Impacts reaction rate and potential side reactions. |

| Catalyst | Phase-transfer catalyst (e.g., TBAB) | Can enhance reaction rate in biphasic systems. |

Process intensification could be explored through the use of continuous flow chemistry. A packed-bed reactor containing a solid-supported base could facilitate the continuous O-ethylation of a 4-hydroxy precursor, potentially offering improved heat and mass transfer, reduced reaction times, and enhanced safety and scalability compared to traditional batch processing.

Table 2: Comparison of Batch vs. Hypothetical Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis (Hypothetical) |

| Reaction Time | Hours | Minutes |

| Heat Transfer | Limited by vessel surface area | Excellent, rapid dissipation |

| Mass Transfer | Dependent on stirring efficiency | High, due to small channel dimensions |

| Scalability | Requires larger vessels | Achieved by running for longer times or parallelization |

| Safety | Potential for thermal runaway | Minimized due to small reaction volume |

Chemical Reactivity, Mechanistic Investigations, and Substituent Effects

Electrophilic Aromatic Substitution Reactions of the Aromatic Ring

Electrophilic aromatic substitution (SEAr) reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. libretexts.org The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the ring. In 4-Ethoxy-2,6-dimethylbenzoic acid, the ethoxy and methyl groups are electron-donating, thus activating the ring towards electrophilic attack, making it more reactive than benzene (B151609) itself. unizin.org

The directing effect of these substituents determines the position of substitution. Both the ethoxy group (an alkoxy group) and the methyl groups are ortho, para-directors. libretexts.org The ethoxy group, with its lone pair of electrons on the oxygen atom, can donate electron density to the ring through resonance, stabilizing the arenium ion intermediate formed during the substitution at the ortho and para positions. unizin.org The methyl groups also activate the ring through an inductive effect and hyperconjugation.

Given that the two ortho positions to the carboxylic acid (positions 2 and 6) are blocked by methyl groups, and the para position (position 4) is occupied by the ethoxy group, the remaining open positions for electrophilic attack are positions 3 and 5. These positions are ortho to the ethoxy group and meta to the carboxylic acid group. The powerful activating and ortho, para-directing effect of the ethoxy group would strongly favor substitution at these positions. The carboxylic acid group is a deactivating, meta-directing group, which would also direct incoming electrophiles to positions 3 and 5. Therefore, electrophilic substitution on this compound is expected to occur at the 3 and 5 positions.

However, the steric hindrance provided by the two ortho-methyl groups can significantly impact the reaction rate, potentially slowing it down compared to less hindered analogues. researchgate.net

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound

| Reagent/Reaction | Expected Major Product(s) |

| HNO₃/H₂SO₄ (Nitration) | 4-Ethoxy-2,6-dimethyl-3-nitrobenzoic acid and 4-Ethoxy-2,6-dimethyl-5-nitrobenzoic acid |

| Br₂/FeBr₃ (Bromination) | 3-Bromo-4-ethoxy-2,6-dimethylbenzoic acid and 5-Bromo-4-ethoxy-2,6-dimethylbenzoic acid |

| SO₃/H₂SO₄ (Sulfonation) | 4-Ethoxy-2,6-dimethyl-3-sulfonic acid and 4-Ethoxy-2,6-dimethyl-5-sulfonic acid |

| CH₃Cl/AlCl₃ (Friedel-Crafts Alkylation) | 4-Ethoxy-2,3,6-trimethylbenzoic acid and 4-Ethoxy-2,5,6-trimethylbenzoic acid |

Nucleophilic Acyl Substitution Reactions at the Carboxyl Group

Nucleophilic acyl substitution reactions at the carboxyl group are fundamental to the chemistry of carboxylic acids. However, the reactivity of this compound in these reactions is severely diminished by the steric hindrance imposed by the two ortho-methyl groups. yale.edu These bulky groups physically obstruct the approach of nucleophiles to the carbonyl carbon of the carboxylic acid. nih.gov

Fischer esterification, the acid-catalyzed reaction of a carboxylic acid with an alcohol, is a classic example of nucleophilic acyl substitution. For 2,6-disubstituted benzoic acids, this reaction is notoriously difficult. yale.edu The two ortho-methyl groups in this compound prevent the necessary tetrahedral intermediate from forming when an alcohol attacks the protonated carbonyl group. yale.edu

To overcome this steric hindrance, alternative esterification methods are required. One successful approach involves the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org While the yield may be reduced with increasing steric bulk of the alcohol, this method provides a viable route to esters of this compound. orgsyn.org Another method involves converting the carboxylic acid to the more reactive acyl chloride, which can then react with an alcohol.

The direct conversion of carboxylic acids to amides by heating with an amine is generally a high-temperature process and often inefficient. For sterically hindered carboxylic acids like this compound, this direct reaction is even more challenging. The steric hindrance from the ortho-methyl groups impedes the direct attack of the amine on the carbonyl carbon.

Similar to esterification, the synthesis of amides from this compound typically requires the use of activating agents. nih.gov Reagents such as thionyl chloride can convert the carboxylic acid to the corresponding acyl chloride, which is much more reactive towards amines. sigmaaldrich.com Alternatively, peptide coupling reagents like DCC or others can facilitate the formation of the amide bond under milder conditions. nih.gov

Carboxylic acids can be reduced to primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution where a hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon. The resulting tetrahedral intermediate then eliminates a leaving group. For carboxylic acids, the initial product is an aldehyde, which is immediately further reduced to the primary alcohol.

The steric hindrance in this compound is expected to slow down the rate of reduction compared to unhindered benzoic acids. However, LiAlH₄ is a highly reactive reagent and is generally effective for the reduction of even sterically hindered carboxylic acids to the corresponding primary alcohol, (4-ethoxy-2,6-dimethylphenyl)methanol.

Table 2: Products of Nucleophilic Acyl Substitution and Reduction of this compound

| Reagent(s) | Reaction Type | Major Product |

| CH₃OH, H⁺ (cat.) | Fischer Esterification | Reaction is very slow or does not occur yale.edu |

| CH₃OH, DCC, DMAP | Esterification | Methyl 4-ethoxy-2,6-dimethylbenzoate orgsyn.org |

| 1. SOCl₂ 2. NH₃ | Amidation | 4-Ethoxy-2,6-dimethylbenzamide |

| 1. LiAlH₄ 2. H₂O | Reduction | (4-Ethoxy-2,6-dimethylphenyl)methanol masterorganicchemistry.com |

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of this compound is a balance between kinetic and thermodynamic factors, largely dictated by its substituents.

Kinetic Aspects: The rates of reaction are significantly influenced by steric hindrance. As discussed, the ortho-methyl groups create a sterically crowded environment around the carboxylic acid group, leading to high activation barriers for nucleophilic attack at the carbonyl carbon. yale.edu This results in very slow rates for reactions like Fischer esterification. yale.edu

In electrophilic aromatic substitution, while the ethoxy and methyl groups are activating, the steric bulk can influence the approach of the electrophile, potentially affecting the rate compared to less substituted analogues.

Thermodynamic Aspects: The thermodynamic stability of intermediates and products plays a crucial role. In electrophilic aromatic substitution, the resonance stabilization of the arenium intermediate by the para-ethoxy group makes the formation of ortho-substituted products (relative to the ethoxy group) thermodynamically favorable.

Table 3: Summary of Substituent Effects on Reactivity

| Reaction Type | Electronic Effect of Ethoxy Group | Steric Effect of Methyl Groups | Overall Impact on Reactivity |

| Electrophilic Aromatic Substitution | Activating, ortho, para-directing | Can sterically hinder approach of electrophile | Favors substitution at positions 3 and 5, rate may be affected by sterics |

| Nucleophilic Acyl Substitution | Minor electronic effect on carboxyl group | Severe steric hindrance at the carbonyl carbon | Drastically reduces reaction rates, requires special reagents yale.edu |

| Acidity (pKa) | Electron-donating, decreases acidity | Steric inhibition of resonance, can increase acidity | Net effect determines the final pKa value |

| Decarboxylation | Electron-donating, disfavors reaction | No direct major steric effect on the C-COOH bond cleavage | Generally requires harsh conditions nist.gov |

Influence of Substituent Effects on Chemical Behavior (e.g., Hammett correlations, steric hindrance)

The chemical behavior of this compound is profoundly influenced by the electronic and steric effects of its substituents. The interplay between the electron-donating ethoxy group at the para-position and the two methyl groups at the ortho-positions dictates the molecule's reactivity, particularly its acidity and susceptibility to reactions at the carboxyl group.

The presence of substituents on a benzene ring can be quantitatively related to reaction rates and equilibrium constants through the Hammett equation. stackexchange.comwikipedia.org This equation, however, is primarily applicable to meta- and para-substituted derivatives. chemeurope.comviu.ca Ortho-substituents are excluded from this treatment because their proximity to the reaction center introduces steric effects that are not accounted for in the standard Hammett substituent constants (σ). chemeurope.com

In the case of this compound, the two methyl groups in the ortho-positions create significant steric hindrance, a phenomenon known as the "ortho effect". wikipedia.orgvedantu.com This steric crowding forces the carboxyl group to twist out of the plane of the benzene ring. wikipedia.orgvedantu.com This disruption of coplanarity inhibits the resonance between the carboxyl group and the aromatic ring, which has a significant impact on the acid's properties. stackexchange.comvedantu.com

A primary consequence of the ortho effect is an increase in the acidity of benzoic acids. wikipedia.orglibretexts.org Almost all ortho-substituents, regardless of their electronic nature (electron-donating or electron-withdrawing), increase the acid strength of a benzoic acid. libretexts.org This is because the steric inhibition of resonance stabilizes the carboxylate anion formed upon deprotonation, making the parent acid a stronger acid. vedantu.com

The electronic effect of the para-ethoxy group also plays a role. The ethoxy group is generally considered electron-donating through resonance (+M effect) and electron-withdrawing through induction (-I effect). In the para position, the resonance effect typically dominates, leading to a negative Hammett σ value (σp = -0.24), which would normally decrease the acidity of a benzoic acid. However, in this compound, the powerful steric effect of the two ortho-methyl groups is the dominant factor determining its acidity.

The table below compares the pKa values of benzoic acid and some of its substituted derivatives, illustrating the impact of the ortho-effect.

| Compound | Substituent(s) | pKa | Effect |

| Benzoic Acid | H | 4.20 | Reference |

| p-Methylbenzoic Acid | 4-CH₃ | 4.34 | Electron-donating, decreases acidity |

| o-Methylbenzoic Acid | 2-CH₃ | 3.91 | Ortho-effect, increases acidity |

| 2,6-Dimethylbenzoic Acid | 2,6-(CH₃)₂ | 3.25 | Significant ortho-effect, increases acidity |

| p-Ethoxybenzoic Acid | 4-OC₂H₅ | 4.46 | Electron-donating, decreases acidity |

Data compiled from various sources to illustrate the trend.

The steric hindrance from the ortho-substituents in this compound also significantly impacts its chemical reactivity in reactions such as esterification. The bulky methyl groups shield the carboxyl group, making it difficult for nucleophiles, like an alcohol, to approach and react. brainly.in This steric blockade dramatically reduces the rate of esterification compared to benzoic acid or its para-substituted derivatives. For instance, the esterification of 2,4,6-trimethylbenzoic acid is considerably more difficult than that of benzoic acid due to the presence of the two ortho-methyl groups. brainly.in

The following table demonstrates the qualitative effect of ortho-substitution on the ease of acid-catalyzed esterification.

| Compound | Ease of Esterification | Reason |

| Benzoic Acid | High | Unhindered carboxyl group |

| 2,4-Dimethylbenzoic Acid | Moderate | One ortho-substituent provides some steric hindrance |

| 2,6-Dimethylbenzoic Acid | Low | Two ortho-substituents provide significant steric hindrance |

| 2,4,6-Trimethylbenzoic Acid | Very Low | Two ortho-substituents and a para-substituent create maximum hindrance |

This table illustrates the general trend of decreasing reactivity with increasing steric hindrance around the carboxylic acid group. quora.com

Derivatization Strategies and Synthesis of Analogues

Synthesis of Carboxylic Acid Esters

Esterification of 4-ethoxy-2,6-dimethylbenzoic acid can be achieved through several standard methods, with the choice of method often dictated by the nature of the alcohol and the desired scale of the reaction.

The synthesis of simple alkyl and aryl esters of sterically hindered benzoic acids, such as the analogous 2,6-dimethylbenzoic acid, is often accomplished via a two-step procedure involving the formation of an acyl chloride intermediate. prepchem.com This method circumvents the direct acid-catalyzed esterification which can be sluggish due to steric hindrance.

The general reaction scheme is as follows:

Acid Chloride Formation: this compound is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form 4-ethoxy-2,6-dimethylbenzoyl chloride.

Esterification: The resulting acyl chloride is then reacted with the desired alkyl or aryl alcohol in the presence of a base, like pyridine, to yield the corresponding ester. prepchem.com

A variety of alcohols can be used in this reaction, leading to a range of esters with different properties.

Table 1: Examples of Reagents for Alkyl and Aryl Ester Synthesis

| Step | Reagent | Purpose |

| 1 | Thionyl chloride (SOCl₂) | Conversion of carboxylic acid to acid chloride |

| 2 | Alkyl or Aryl Alcohol | Provides the ester alkyl/aryl group |

| 2 | Pyridine | Base to neutralize HCl byproduct |

The synthesis of specialty esters, for instance, those that could serve as precursors for polymers or other advanced materials, can also be envisioned. For example, esterification with diols or other multifunctional alcohols could be achieved using similar methodologies. The synthesis of C52-dimer acid 2-ethylhexyl esters from C36-dimer acids highlights a relevant industrial approach where long-chain alcohols are esterified, which could be adapted for this compound to create specialty esters with potential applications as biolubricant base stocks. researchgate.net

Synthesis of Amide Derivatives

Amide derivatives of this compound can be prepared by reacting the corresponding acid chloride with a primary or secondary amine. This is a common and efficient method for forming the amide bond.

A relevant synthetic approach is demonstrated in the synthesis of 2-(4-methyl-2-ethoxybenzamido)pyridine-1-oxide, where an amide linkage is formed. google.com Adapting this to the target molecule, 4-ethoxy-2,6-dimethylbenzoyl chloride would be reacted with a suitable amine.

For instance, the synthesis of N-substituted amides can be achieved by reacting the acid chloride with the desired amine in the presence of a base to scavenge the HCl produced.

Table 2: General Scheme for Amide Synthesis

| Reactant 1 | Reactant 2 | Product |

| 4-Ethoxy-2,6-dimethylbenzoyl chloride | Primary or Secondary Amine | N-substituted 4-ethoxy-2,6-dimethylbenzamide |

Furthermore, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to directly form the amide bond between this compound and an amine, as seen in the synthesis of 4-phenylsulfonamidocarbonyl-2,6-dimethyl-benzoic acid. prepchem.com

Preparation of Acid Halide and Anhydride (B1165640) Derivatives

The preparation of the acid chloride is a key intermediate step for the synthesis of esters and amides. prepchem.com As mentioned, reacting this compound with thionyl chloride is a standard procedure to obtain 4-ethoxy-2,6-dimethylbenzoyl chloride. prepchem.com

Symmetrical anhydrides can also be synthesized. A common method involves the reaction of the acyl chloride with the sodium salt of the carboxylic acid. Alternatively, dehydrating agents can be employed. The use of substituted benzoic anhydrides, such as 2,6-dimethyl-4-nitrobenzoic anhydride, as coupling reagents for esterification reactions highlights the utility of anhydride derivatives. clockss.org The synthesis of such anhydrides often involves the reaction of the corresponding benzoic acid with a dehydrating agent. clockss.org

Functionalization of the Aromatic Ring System

The electron-donating ethoxy group at the para position and the two ortho-methyl groups direct the regioselectivity of electrophilic aromatic substitution reactions.

Nitration of the aromatic ring can be achieved using standard nitrating agents. For the structurally related 2,6-dimethylbenzoic acid, nitration with a mixture of sulfuric acid and fuming nitric acid at elevated temperatures has been shown to yield the 4-nitro derivative. clockss.org A similar approach could likely be applied to this compound, although the activating effect of the ethoxy group might allow for milder reaction conditions. The position of nitration would be directed by the existing substituents.

Introduction of Other Functional Groups

The chemical architecture of this compound allows for the introduction of a variety of functional groups, which can significantly alter its properties and utility. These transformations can target the carboxylic acid group or the aromatic ring.

One of the most direct derivatizations involves the conversion of the carboxylic acid into other functionalities. Standard esterification reactions with various alcohols can yield the corresponding esters. Amidation, through activation of the carboxylic acid (e.g., conversion to an acyl chloride or using coupling agents), followed by reaction with primary or secondary amines, produces a diverse range of amides. These derivatives are fundamental in modifying the compound's polarity, solubility, and biological interaction capabilities.

A more advanced strategy for functionalization involves the introduction of a boronic acid group , transforming the molecule into a versatile synthetic intermediate. The synthesis of (4-Ethoxy-2,6-dimethylphenyl)boronic acid has been reported, typically proceeding through the borylation of a corresponding aryl halide. This boronic acid derivative is a key substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of new carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides, enabling the synthesis of complex biaryl structures that are prevalent in medicinal chemistry and materials science.

Table 1: Synthesis of Boronic Acid Intermediate

| Reactant | Reagent | Product | Reaction Type |

| 4-Ethoxy-2,6-dimethylphenyl bromide | 1. Magnesium, 2. Tri-n-butylborate | (4-Ethoxy-2,6-dimethylphenyl)boronic acid | Borylation |

| 4-Ethoxy-2,6-dimethylphenyl bromide | Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc | (4-Ethoxy-2,6-dimethylphenyl)boronic acid pinacol (B44631) ester | Palladium-catalyzed Borylation |

Modification of the Ethoxy and Methyl Moieties

Beyond the carboxylic acid and the aromatic ring, the ethoxy and methyl substituents offer further opportunities for chemical modification to create novel analogues.

The ethoxy group (-OCH₂CH₃) can be cleaved to yield the corresponding phenol, 4-Hydroxy-2,6-dimethylbenzoic acid. This transformation is typically achieved using strong ether-cleaving reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). The resulting hydroxyl group is a versatile handle for further synthesis. It can be re-alkylated with different alkyl halides via Williamson ether synthesis to introduce a wide variety of new alkoxy groups, thereby systematically modifying the steric and electronic properties of this position on the ring.

The two methyl groups (-CH₃) at positions 2 and 6 are also amenable to modification, primarily through free-radical reactions. Under appropriate conditions, such as using N-bromosuccinimide (NBS) with a radical initiator, one or more benzylic hydrogen atoms can be substituted with a halogen (e.g., bromine). The resulting benzylic halides are highly reactive intermediates that can participate in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups, including hydroxyl, cyano, and amino moieties, at the methyl positions.

Design and Synthesis of Chemically Modified Analogues for Reactivity Profiling

The derivatization strategies discussed above are often employed in the rational design and synthesis of chemically modified analogues for reactivity profiling, particularly in the context of drug discovery. The substituted benzoic acid motif is a common feature in many biologically active molecules. By systematically modifying the core structure of this compound, chemists can explore the structure-activity relationship (SAR) of a series of compounds to optimize their interaction with a biological target.

An example of this approach can be seen in the development of inhibitors for complement factor B (FB), a key protein in the alternative pathway of the complement system, which is implicated in several diseases. nih.gov Researchers have designed and synthesized complex molecules that feature a substituted benzoic acid core to act as FB inhibitors. nih.gov This work culminated in the discovery of compounds like LNP023, which showcases how a benzoic acid scaffold can be elaborated with other chemical moieties (like piperidine (B6355638) and indole (B1671886) groups) to achieve high potency and selectivity for a specific biological target. nih.gov While LNP023 itself is not a direct derivative of this compound, its discovery process exemplifies the principles of using a substituted benzoic acid as a starting point for creating analogues with tailored reactivity and biological profiles.

The design process involves creating a library of analogues where each part of the parent molecule—the carboxylic acid, the alkoxy group, the methyl groups, and the aromatic ring—is systematically altered. These analogues are then tested to profile their reactivity, which in a medicinal chemistry context, refers to their ability to bind to and modulate the function of a target protein.

Table 2: Comparison of Core Structure and a Complex Analogue

| Compound | Structure | Purpose/Class |

| This compound |  | Synthetic Building Block |

| LNP023 (Factor B Inhibitor) |  | Biologically Active Analogue |

This comparative table illustrates how a relatively simple benzoic acid derivative can serve as the conceptual foundation for vastly more complex molecules designed for specific reactivity profiles. The synthesis of such analogues relies on the strategic application of the derivatization reactions previously described.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in predicting the geometry, electronic structure, and properties of molecules. These methods have been widely applied to various benzoic acid derivatives. researchgate.netresearchgate.net For instance, DFT calculations using the B3LYP functional with various basis sets (e.g., 6-31++G, 6-311+G , 6-311++G**) have been successfully used to obtain optimized geometries and vibrational frequencies of substituted benzoic acids. researchgate.net

The electronic structure of a molecule dictates its physical and chemical properties. Theoretical calculations can provide valuable information on parameters such as atomic charges, dipole moments, and energies. researchgate.net For substituted benzoic acids, the nature and position of the functional groups significantly influence these properties. ias.ac.in

Illustrative Data for Analogous Benzoic Acid Derivatives:

| Property | Benzoic Acid (Illustrative) | p-Hydroxybenzoic Acid (Illustrative) |

| Dipole Moment (Debye) | ~1.7 | ~2.5 |

| Total Energy (Hartree) | -421.5 | -496.8 |

| Aromaticity Index (HOMA) | ~0.98 | ~0.97 |

| Note: The values in this table are illustrative and based on typical computational results for these compounds. Actual values may vary depending on the level of theory and basis set used. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For 4-ethoxy-2,6-dimethylbenzoic acid, the electron-donating ethoxy group at the para position and the methyl groups at the ortho positions would be expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. The distribution of HOMO and LUMO densities would indicate the most probable sites for such reactions.

Illustrative FMO Data for a Substituted Benzoic Acid:

| Molecular Orbital | Energy (eV) (Illustrative) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (eV) | 5.3 |

| Note: This table presents typical FMO energy values for a substituted benzoic acid and is for illustrative purposes only. |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules, including conformational changes and intermolecular interactions over time. ucl.ac.uk For flexible molecules like this compound, which has a rotatable ethoxy group, MD simulations can map the conformational landscape and identify the most stable conformers.

Studies on benzoic acid and its derivatives in solution have shown that intermolecular interactions, particularly hydrogen bonding between the carboxylic acid groups, lead to the formation of dimers. acs.org MD simulations can elucidate the nature and lifetime of these hydrogen bonds and other non-covalent interactions, such as π-π stacking, which are influenced by the substituents on the benzene (B151609) ring. acs.org Classical MD simulations have also been used to investigate the aggregation of benzoic acid in confined spaces, revealing that confinement affects the liquid's collective dynamics. rsc.orgnih.govunimi.it

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry can be used to model chemical reactions, elucidate reaction pathways, and characterize transition states. While no specific studies on the reaction pathways of this compound were found, the methodologies are well-established. By mapping the potential energy surface of a reaction, chemists can identify the minimum energy path from reactants to products, passing through a transition state.

The structure and energy of the transition state are critical for determining the reaction rate. For reactions involving this compound, such as esterification or decarboxylation, computational modeling could predict the most favorable reaction conditions and provide insights into the reaction mechanism at a molecular level.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical calculations are invaluable for interpreting experimental spectra, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating theoretical spectra and comparing them with experimental data, a more accurate assignment of spectral features can be achieved. researchgate.net

For various benzoic acid derivatives, DFT calculations have been shown to reproduce experimental vibrational frequencies with good accuracy, although scaling factors are often applied to improve the agreement. researchgate.net Similarly, theoretical calculations of NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) method can aid in the structural elucidation of complex molecules. researchgate.net The absorption spectra of benzoic acid in different environments have also been successfully modeled using quantum chemical calculations, providing insights into the electronic transitions. rsc.org

Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Substituted Benzoic Acid:

| Vibrational Mode | Experimental Frequency (cm⁻¹) (Illustrative) | Calculated Frequency (cm⁻¹) (Illustrative) |

| C=O stretch | 1685 | 1705 |

| O-H stretch | 3010 | 3050 |

| Aromatic C-H stretch | 3080 | 3100 |

| Note: This table provides an illustrative comparison and highlights the typical level of agreement between experimental and calculated data. |

In Silico Screening and Design of Chemically Active Motifs

In silico screening involves the use of computational methods to identify promising drug candidates or molecules with desired properties from large virtual libraries. Benzoic acid derivatives are a common scaffold in medicinal chemistry, and in silico studies have been used to evaluate their potential as inhibitors of various biological targets. mdpi.comnih.gov

For instance, in silico studies have been conducted on benzoic acid derivatives targeting proteostasis network modules and as potential inhibitors of enzymes like 3-CLpro for COVID-19. mdpi.comresearchgate.net These studies often involve molecular docking to predict the binding mode of the ligand to a protein target and to estimate the binding affinity. This approach allows for the rational design of new derivatives with improved activity. The 2,5-substituted benzoic acid scaffold, for example, has been developed and optimized through structure-guided design to inhibit anti-apoptotic proteins. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of "4-Ethoxy-2,6-dimethylbenzoic acid" in solution. While specific spectral data for this compound is not widely available in the public domain, the expected resonances can be predicted based on the analysis of structurally related compounds such as 2,6-dimethylbenzoic acid and 4-ethoxybenzoic acid.

For 2,6-dimethylbenzoic acid, the aromatic protons typically appear as a multiplet, while the methyl protons present as a singlet. In the case of 4-ethoxybenzoic acid, the ethoxy group gives rise to a characteristic triplet and quartet pattern. Combining these observations, the anticipated ¹H NMR spectrum of "this compound" would exhibit distinct signals corresponding to the aromatic protons, the two methyl groups, and the ethoxy group.

Similarly, the ¹³C NMR spectrum would show characteristic peaks for the carboxylic acid carbon, the aromatic carbons (including those bearing the ethoxy and methyl substituents), and the carbons of the ethoxy group.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.6 - 6.8 | s |

| O-CH₂-CH₃ | 4.0 - 4.2 | q |

| Ar-CH₃ | 2.2 - 2.4 | s |

| O-CH₂-CH₃ | 1.3 - 1.5 | t |

| COOH | 10.0 - 12.0 | s |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 170 - 175 |

| C-O (Aromatic) | 158 - 162 |

| C-COOH (Aromatic) | 138 - 142 |

| C-CH₃ (Aromatic) | 135 - 139 |

| CH (Aromatic) | 112 - 116 |

| O-CH₂ | 63 - 67 |

| Ar-CH₃ | 18 - 22 |

| O-CH₂-CH₃ | 14 - 16 |

To unequivocally assign all proton and carbon signals and to confirm the connectivity of the molecule, multi-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal the coupling between the methylene and methyl protons of the ethoxy group.

HSQC: This would establish the direct one-bond correlations between protons and the carbons they are attached to, for instance, linking the aromatic protons to their corresponding aromatic carbons.

HMBC: This powerful technique would show correlations between protons and carbons over two to three bonds. For example, it would show correlations from the methyl protons to the adjacent aromatic carbons and the aromatic carbon bearing the methyl group, and from the methylene protons of the ethoxy group to the aromatic carbon attached to the oxygen.

Solid-state NMR (ssNMR) spectroscopy would be crucial for characterizing the compound in its crystalline form. Unlike solution-state NMR, ssNMR provides information about the local environment of atoms in the solid state. This technique is particularly valuable for identifying and characterizing different polymorphic forms of "this compound," as distinct polymorphs would exhibit different chemical shifts and peak multiplicities in their ssNMR spectra due to variations in crystal packing and intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry is essential for determining the exact molecular weight and elemental formula of "this compound." The expected exact mass can be calculated from its chemical formula, C₁₁H₁₄O₃.

Interactive Data Table: Predicted High-Resolution Mass Spectrometry Data for this compound (C₁₁H₁₄O₃)

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 195.1016 |

| [M+Na]⁺ | 217.0835 |

| [M-H₂O+H]⁺ | 177.0910 |

| [M-C₂H₅O+H]⁺ | 150.0648 |

| [M-COOH+H]⁺ | 150.1066 |

X-ray Diffraction (XRD) Analysis

X-ray diffraction techniques are the gold standard for determining the three-dimensional atomic arrangement in a crystalline solid.

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials. For "this compound," PXRD would be used to:

Identify the crystalline phase: The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline form.

Assess sample purity: The presence of crystalline impurities would be indicated by additional peaks in the diffractogram.

Characterize polymorphism: Different polymorphs of the compound would produce distinct PXRD patterns, allowing for their identification and differentiation.

Monitor phase transitions: PXRD can be used to study changes in the crystalline structure as a function of temperature or pressure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Structure Assessment

FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, leading to the excitation of specific vibrational modes. The resulting spectrum is a unique fingerprint of the compound. For this compound, characteristic absorption bands are expected for its key functional groups. The presence of a carboxylic acid group will be indicated by a broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, and a strong C=O stretching band around 1700 cm⁻¹. The ethoxy group would exhibit C-O stretching vibrations, while the aromatic ring will show characteristic C=C stretching and C-H bending vibrations.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is more effective for analyzing non-polar bonds and symmetric vibrations. In the case of this compound, Raman spectroscopy would be adept at characterizing the vibrations of the benzene (B151609) ring and the C-C backbone.

A comprehensive vibrational analysis, often supported by theoretical calculations such as Density Functional Theory (DFT), allows for the precise assignment of observed spectral bands to specific molecular motions. This combined approach provides a detailed understanding of the molecular structure. For instance, studies on similar molecules like 4-hydroxybenzoic acid have successfully used DFT calculations to assign vibrational modes observed in their IR and Raman spectra.

Table 1: Expected FT-IR and Raman Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1720-1680 | Strong |

| Aromatic Ring | C=C stretch | 1600-1450 | Strong |

| Aromatic Ring | C-H stretch | 3100-3000 | Strong |

| Ethoxy Group | C-O stretch | 1260-1000 | Moderate |

| Methyl Groups | C-H stretch | 2980-2850 | Strong |

Advanced Chromatographic Techniques for Separation and Purity Profiling

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent methods.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a primary technique for the analysis of benzoic acid derivatives. ekb.eg In a typical RP-HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol. For this compound, a gradient elution method, where the mobile phase composition is varied over time, would likely be employed to ensure the efficient separation of the target compound from any impurities. Detection is commonly achieved using a UV detector, set at a wavelength where the aromatic ring exhibits strong absorbance. The development of a robust HPLC method would be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision. ekb.eg

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of this compound, especially for identifying volatile impurities. epa.gov Due to the relatively low volatility and polar nature of the carboxylic acid group, derivatization might be necessary to convert the analyte into a more volatile form before GC analysis. The mass spectrometer provides detailed structural information on the separated components, aiding in their identification.

The choice between HPLC and GC would depend on the specific analytical goal, with HPLC being more suitable for purity profiling of the non-volatile parent compound and GC-MS being ideal for the identification of volatile organic impurities.

Table 2: Representative Chromatographic Conditions for the Analysis of Substituted Benzoic Acids

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |

|---|---|---|---|---|

| RP-HPLC | C18 (e.g., Zorbax SB-Aq, 5 µm) ekb.eg | Gradient of water (with acid modifier) and acetonitrile/methanol ekb.eg | UV (e.g., 205 nm) ekb.eg | Purity profiling, quantification |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry | Identification of volatile impurities |

Applications in Materials Science and Chemical Synthesis Non Biological Focus

Precursors for Advanced Polymer Synthesis

While specific studies detailing the use of 4-Ethoxy-2,6-dimethylbenzoic acid in polymer synthesis are not extensively documented, its structural motifs are indicative of its potential as a monomer for specialty polymers and as a ligand in polymerization catalysis.

Dicarboxylic acids are fundamental building blocks for condensation polymers such as polyesters and polyamides. The reaction of a dicarboxylic acid with a diol or a diamine leads to the formation of these respective polymers. Although this compound is a monocarboxylic acid, its derivatives could be functionalized to serve as monomers. For instance, the introduction of a second carboxylic acid group or a hydroxyl or amino group on the aromatic ring would render it a suitable monomer for creating polyesters or polyamides with specific properties imparted by the ethoxy and dimethyl substitutions. These substitutions can influence properties such as thermal stability, solubility, and mechanical strength of the resulting polymer.

Polyesters are synthesized through the polycondensation reaction between dicarboxylic acids or their derivatives and diols. These polymers find widespread use in applications ranging from packaging to clothing fibers. Similarly, polyamides, like nylon and Kevlar, are formed from the reaction of dicarboxylic acids with diamines and are known for their exceptional strength and durability chemguide.co.uk.

The carboxylic acid group in this compound can act as a ligand for metal catalysts used in polymerization reactions. While specific applications of this compound as a ligand in this context are not widely reported, related compounds have demonstrated utility. For instance, copper-amine complexes have been effectively used as catalysts for the oxidative polymerization of 2,6-dimethylphenol (B121312) researchgate.net. The electronic and steric properties of the ligands play a crucial role in the activity and selectivity of the catalyst. The ethoxy and dimethyl groups on this compound would modulate the electron density and steric environment around a metal center, potentially influencing the polymerization process and the properties of the resulting polymer.

Components in Liquid Crystalline Systems

Compounds with a rod-like molecular structure, often containing a rigid core and flexible terminal groups, have the potential to exhibit liquid crystalline behavior. 4-Alkoxybenzoic acids, a class to which this compound belongs, are known to form liquid crystal phases ncsu.eduresearchgate.net. These materials exhibit properties of both liquids (fluidity) and crystals (long-range order) and are integral to technologies like liquid crystal displays (LCDs) tcichemicals.com.

The mesophase behavior of 4-alkoxybenzoic acids is influenced by the length of the alkyl chain. Generally, the clearing temperatures (the temperature at which the material transitions from a liquid crystal to an isotropic liquid) decrease with increasing alkoxy chain length ncsu.edu. The presence of the two methyl groups at the 2 and 6 positions in this compound would significantly influence its molecular shape and packing, which in turn would affect its liquid crystalline properties. The blending of different p-alkylbenzoic and p-alkyloxybenzoic acids can extend the temperature range of the liquid crystalline state nih.govsemanticscholar.org.

| Property | Observation for 4-Alkoxybenzoic Acids | Potential Implication for this compound |

| Liquid Crystalline Phases | Exhibit nematic and/or smectic phases depending on the alkyl chain length researchgate.net. | The ethoxy group suggests potential for liquid crystalline behavior. |

| Transition Temperatures | Clearing temperatures tend to decrease with longer alkoxy chains ncsu.edu. | The specific transition temperatures would need experimental determination. |

| Molecular Packing | Crystal structures show dimers formed via hydrogen bonding of the carboxylic acid groups researchgate.net. | Dimerization is expected, influencing self-assembly. |

Ligands for Metal-Organic Frameworks (MOFs) and Coordination Compounds

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic ligand is crucial in determining the structure, porosity, and functional properties of the resulting MOF. Carboxylic acids are a common class of ligands used in MOF synthesis mdpi.com.

While there are no specific reports on the use of this compound in MOF synthesis, its structure makes it a potential candidate. The carboxylic acid group can coordinate to metal centers, and the substituted benzene (B151609) ring can act as a rigid strut. The ethoxy and dimethyl groups would project into the pores of the MOF, influencing the pore size, shape, and surface chemistry. This could be advantageous for applications such as selective gas storage and separation researchgate.net. For instance, acidic MOFs have shown promise in the hydrodeoxygenation of bio-based furan compounds for sustainable fuels rsc.org.

In the broader context of coordination chemistry, benzoic acid and its derivatives are widely used as ligands to create a diverse range of metal complexes with various structural and functional properties.

Role in Organic Electronic Materials Development

Organic electronic materials are being developed for a range of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. The performance of these devices is highly dependent on the molecular structure and packing of the organic materials used. While there is no direct evidence of this compound being used in this field, its constituent parts suggest potential. The substituted benzene ring provides a rigid, π-conjugated core, which is a common feature in many organic electronic materials. The ethoxy and dimethyl groups can be used to tune the solubility, energy levels, and thin-film morphology of the material, all of which are critical for device performance.

Synthetic Intermediates for Complex Organic Molecule Construction

Substituted benzoic acids are valuable intermediates in organic synthesis, providing a scaffold for the construction of more complex molecules. A patent for novel flavors and taste enhancers describes a method for the synthesis of 4-methoxy-2,6-dimethylbenzoic acid, a closely related compound, from 2-Bromo-5-methoxy-1,3-dimethylbenzene google.com. This suggests that this compound could be synthesized via a similar route and used as a starting material for various target molecules.

Furthermore, a study on the synthesis of thiophene derivatives demonstrated the use of 2,6-dimethylbenzoic acid as an optimal ligand in a palladium-catalyzed C-H/C-S coupling reaction osaka-u.ac.jp. This highlights the utility of the 2,6-dimethylbenzoic acid moiety in facilitating challenging chemical transformations. The presence of the ethoxy group in this compound could further modulate its properties as a ligand or intermediate in such reactions.

A study on barbatic acid derivatives for diuretic candidates reported the synthesis of 4-ethoxy-2-hydroxy-3,6-dimethylbenzoic acid, showcasing a synthetic pathway to a related functionalized benzoic acid mdpi.com. This indicates the accessibility of such substituted benzoic acids for further chemical elaboration. The interception of reactive intermediates is a powerful strategy for the discovery of new multicomponent reactions and the synthesis of complex molecules nih.gov. Substituted benzoic acids can play a role in directing or participating in such transformations.

Utility in Catalyst Design and Chiral Auxiliaries

The unique structural characteristics of this compound, particularly its sterically hindered carboxylic acid group flanked by two methyl groups and the presence of an activating ethoxy group at the para-position, suggest its potential utility in specialized areas of chemical synthesis, such as catalyst design and as a chiral auxiliary. However, a comprehensive review of the current scientific literature does not yield specific examples or detailed research findings on the direct application of this compound for these purposes.

In principle, sterically hindered benzoic acid derivatives can serve as ligands for metal catalysts. The bulky substituents around the coordinating carboxylate group can influence the metal center's coordination sphere, potentially leading to enhanced selectivity in catalytic transformations. The electronic properties of the ligand, modified by the ethoxy group, could also play a role in modulating the catalytic activity of the metal complex.

Similarly, if resolved into its enantiomers, this compound could theoretically be employed as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired enantiomerically enriched product. The rigid structure and defined spatial arrangement of substituents in chiral derivatives of this compound could make them effective in inducing asymmetry.

Despite this theoretical potential, there is a notable absence of published research detailing the synthesis of catalysts or chiral auxiliaries derived from this compound and their subsequent application in materials science or non-biological chemical synthesis. Further investigation and dedicated research would be necessary to explore and establish its utility in these advanced synthetic applications.

Sustainable and Green Chemistry Approaches in Synthesis and Derivatization

Environmentally Benign Synthetic Methodologies

The core of green chemistry lies in the design of synthetic routes that reduce or eliminate the use and generation of hazardous substances. This involves rethinking traditional approaches to chemical synthesis, with a particular focus on reaction conditions and catalytic systems.

A significant portion of chemical waste is associated with the use of organic solvents. nih.gov Consequently, developing synthetic methods that operate under solvent-free conditions or in environmentally benign solvents like water is a key area of green chemistry research.

Solvent-Free Synthesis: Solvent-free reactions, often conducted with neat reactants or on solid supports, offer numerous advantages, including reduced waste, lower costs, simplified work-up procedures, and often, enhanced reaction rates. ijrpr.com For the synthesis of aromatic carboxylic acids and their derivatives, several solvent-free approaches have been explored. For instance, an efficient methodology for synthesizing symmetrical methylene diesters involves the direct reaction of aromatic carboxylates with 1,n-dihaloalkanes under solvent-free conditions, resulting in high yields and an environmentally friendly process. nih.gov Similarly, Friedel-Crafts acylation, a fundamental reaction for preparing aromatic ketones, has been successfully carried out under solvent-free conditions, offering an economical and green alternative to traditional methods. nih.gov The synthesis of substituted benzoic acids from benzyl alcohols has also been achieved using an effective catalyst under solvent-free conditions, highlighting the broad applicability of this approach. researchgate.net Microwave irradiation is another powerful technique that can be combined with solvent-free conditions to accelerate reactions, as demonstrated in the synthesis of various α,β-unsaturated compounds. oatext.com This synergy of microwave assistance and the absence of a solvent enhances reaction efficiency by increasing the collision frequency between reactant molecules. ijrpr.com

Aqueous Reaction Conditions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have limited solubility in water, various techniques can facilitate aqueous reactions. The synthesis of potentially biologically active compounds like benzothiazole-2-thiols and their analogues has been efficiently performed in water, avoiding the need for metal catalysts or ligands. rsc.org In the context of derivatization, the recovery and subsequent esterification of aqueous carboxylates can be achieved using innovative methods like CO2-expanded alcohols, which minimizes chemical consumption and waste production. rsc.orgresearchgate.net This approach is particularly relevant for bio-based production routes where products are often in aqueous media. researchgate.net

Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and by-product formation.

Organocatalysis: Organocatalysts are small organic molecules that can catalyze chemical reactions without the need for potentially toxic and expensive metal catalysts. researchgate.net Their use offers advantages such as environmental friendliness and ease of removal. researchgate.net Benzoic acid itself has been investigated as an efficient organocatalyst for reactions like the ring-opening polymerization of ε-caprolactone. researchgate.net This suggests the potential for auto-catalytic systems or the use of similar simple organic acids in the synthesis and derivatization pathways of 4-Ethoxy-2,6-dimethylbenzoic acid.

Biocatalysis: Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. These processes are highly selective, operate under mild conditions (ambient temperature and pressure in aqueous media), and are biodegradable. researchgate.net The microbial production of aromatic compounds through engineered metabolic pathways, such as the shikimate pathway, presents a promising green alternative to conventional chemical synthesis from fossil fuels. nih.gov This route allows for the synthesis of aromatic precursors from renewable feedstocks like glucose. nih.gov While specific pathways for this compound are not established, the foundational aromatic structures can be produced biologically. nih.gov Furthermore, enzymes can be employed for specific derivatization steps, offering unparalleled stereo- and regioselectivity, which can simplify complex synthetic sequences and avoid laborious protection-deprotection steps. nih.gov

Atom Economy and E-Factor Considerations in Process Development

Green chemistry metrics are crucial for quantifying the environmental performance of a chemical process. Atom Economy (AE) and the Environmental Factor (E-Factor) are two of the most widely used metrics. fupress.netresearchgate.net

Atom Economy (AE): Introduced by Barry Trost, atom economy measures the efficiency of a reaction in converting the mass of reactants into the desired product. fupress.net It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants in the stoichiometric equation, multiplied by 100. researchgate.netrsc.org An ideal reaction has an atom economy of 100%, meaning all atoms from the reactants are incorporated into the final product. rsc.org Addition reactions, for example, are inherently atom-economical. nih.gov

Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor provides a more holistic measure of waste generation by quantifying the mass of waste produced per unit mass of product. nih.govfupress.net It is calculated as the total mass of waste divided by the mass of the product. rsc.org A lower E-factor signifies a greener process with less waste generation. researchgate.net The E-factor highlights that a significant amount of waste in fine chemical and pharmaceutical production comes from auxiliary materials like solvents. nih.gov

The table below illustrates a hypothetical comparison between a traditional and a green synthetic route for a generic substituted benzoic acid, demonstrating the impact of methodology on these green metrics.

| Metric | Traditional Route (e.g., Stoichiometric Oxidation) | Green Route (e.g., Catalytic Aerobic Oxidation) |

| Atom Economy | Lower (by-products from oxidant are not incorporated) | Higher (O2 from air is the oxidant, water is the only by-product) |

| E-Factor | High (5-100) due to reagents, solvents, and workup waste. nih.gov | Low (<1-5) due to high conversion, minimal by-products, and recyclable catalyst/solvent. |

| Solvent Use | Often uses hazardous organic solvents | Can be performed in green solvents (water, ethanol) or solvent-free |

| Energy Input | May require harsh conditions (high temp/pressure) | Milder conditions due to efficient catalysis |

This table is illustrative and values are generalized based on typical industrial processes. nih.govresearchgate.net

Utilization of Renewable Feedstocks and Waste Valorization

A sustainable chemical industry must transition from a reliance on finite fossil feedstocks to renewable resources and adopt circular economy principles.

Renewable Feedstocks: Biomass is a key candidate to replace petroleum as a feedstock for the organic chemicals industry. greenchemistry-toolkit.org Lignin, a major component of lignocellulosic biomass, is the most abundant natural source of aromatic compounds on Earth and represents a promising renewable starting material for producing chemicals like this compound. cas.cnrsc.org Research is focused on developing efficient catalytic methods, such as hydrodeoxygenation (HDO) and self-supported hydrogenolysis (SSH), to convert biomass-derived aromatic ethers into valuable arenes with high selectivity. cas.cn Microbial cell factories can also be engineered to produce a wide range of aromatic compounds from simple sugars derived from biomass. nih.gov

Waste Valorization: Waste valorization involves converting industrial waste streams into valuable products. Industrial residues from the production of benzoic acid, which are typically incinerated or landfilled, can be processed to recover high-value aromatic compounds. epa.govfigshare.com Another significant source of aromatic waste is polystyrene plastic. rsc.org Innovative chemical recycling methods are being developed to oxidatively upgrade waste polystyrene into high-value chemicals like benzoic acid and terephthalic acid, with high yields and purity. rsc.orgacs.org Such strategies provide a new path for the high-value utilization of plastic waste, transforming a pollution problem into a resource. rsc.org

Design for Energy Efficiency in Chemical Transformations

Energy consumption is a major economic and environmental cost in chemical manufacturing. Designing energy-efficient processes is a critical aspect of green chemistry.

Methods to enhance energy efficiency include:

Catalysis: The use of highly active and selective catalysts can significantly lower the activation energy of a reaction, allowing it to proceed at lower temperatures and pressures, thus reducing energy demand. google.com

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, which can dramatically shorten reaction times from hours to minutes and improve yields compared to conventional heating methods. ijrpr.comoatext.com This direct energy transfer to the reacting molecules is more efficient than conventional convective heating.

Process Intensification: Combining multiple reaction steps into a single, continuous process can reduce energy requirements for heating, cooling, and separation between steps.

By integrating these principles—from the choice of solvents and catalysts to the source of raw materials and the efficiency of energy use—the synthesis and derivatization of this compound can be aligned with the goals of sustainable and green chemistry.

Future Research Directions and Unexplored Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 4-Ethoxy-2,6-dimethylbenzoic acid and its analogs is ripe for integration with continuous flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, higher yields, and the potential for rapid library synthesis.

Recent advancements in automated synthesis facilities provide the necessary hardware and software to support data-rich experimentation. scripps.edu Such platforms can facilitate high-throughput screening of reaction conditions, enabling the rapid optimization of synthetic routes to this compound and its derivatives. nih.gov The integration of real-time analytical feedback within these automated systems allows for the digital capture of synthesis protocols, ensuring reproducibility and accelerating the design-make-test-analyze cycle. nih.govyoutube.com

The application of stopped-flow synthesis, an intermediate approach between batch and continuous flow, could be particularly beneficial for the small-scale, rapid synthesis of libraries based on the this compound scaffold. nih.gov This methodology allows for automated experimentation with minimal reagent consumption, making it ideal for exploring a wide range of chemical space in the early stages of discovery. nih.gov

Exploration of Novel Reactivity Under Non-Conventional Conditions

The reactivity of this compound can be expanded by exploring its behavior under non-conventional reaction conditions. Techniques such as mechanochemistry, sonochemistry, and microwave-assisted synthesis can offer alternative reaction pathways, leading to novel products and improved synthetic efficiencies.

For instance, the use of frustrated Lewis pairs (FLPs) presents an exciting avenue for metal-free catalysis, potentially enabling the activation of typically inert C-H bonds within the this compound structure under mild conditions. d-nb.info This could open up new possibilities for the functionalization of the aromatic ring and the synthesis of complex derivatives.

Furthermore, exploring the compound's reactivity in unconventional solvent systems, such as deep eutectic solvents or supercritical fluids, could lead to unexpected chemical transformations and provide access to novel molecular architectures.

Development of Multifunctional Derivatives with Tailored Chemical Properties

A significant area for future research lies in the rational design and synthesis of multifunctional derivatives of this compound with precisely tailored chemical properties. By strategically introducing various functional groups onto the aromatic ring or modifying the carboxylic acid moiety, it is possible to create a diverse range of molecules with specific characteristics.

The structure-activity relationship (SAR) of benzoic acid derivatives is a well-established field, indicating that modifications to the aromatic ring or carboxyl group can significantly impact their chemical and physical properties. ijarsct.co.in For example, introducing electron-withdrawing or electron-donating groups can alter the acidity and reactivity of the molecule. libretexts.org This principle can be applied to design derivatives of this compound with specific electronic and steric properties for applications in materials science and catalysis.

The synthesis of derivatives containing moieties capable of forming strong intermolecular interactions, such as hydrogen bonds or halogen bonds, could lead to the development of novel supramolecular assemblies and functional materials.

Advanced Computational-Experimental Synergy for Predictive Modeling

The synergy between computational modeling and experimental work is crucial for accelerating the discovery and development of new applications for this compound. Advanced computational techniques can provide valuable insights into the compound's structure, properties, and reactivity, guiding experimental efforts and reducing the need for extensive trial-and-error synthesis.